2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile
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Overview
Description
The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, like benzene and imidazole . Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use . Pyrrole is a weak base, with a KB of 4 × 10⁻⁹ .
Synthesis Analysis
Pyrrole can be synthesized through several methods, including the Paal-Knorr Synthesis, where a 1,4-diketone is heated with ammonia or primary amines . The Knorr pyrrole synthesis is a widely used chemical reaction that synthesizes substituted pyrroles .Molecular Structure Analysis
The pyrrole ring is aromatic, as it contains 4 π-electrons from the double bonds and one from the nitrogen lone pair. It is more reactive than benzene and tends to polymerize or oxidize .Chemical Reactions Analysis
Pyrrole can undergo electrophilic substitution reactions, similar to other aromatic compounds. The most common electrophilic attack occurs at the C2 position, resulting in a 2-substituted pyrrole .Physical and Chemical Properties Analysis
As a liquid, pyrrole is water-miscible, and has a heavy, fruity odor . It’s less dense than water and slightly soluble in water . It’s also polar due to the presence of an electronegative nitrogen atom .Scientific Research Applications
Synthesis and Characterization
- Multicomponent Synthesis of Pyridine-Pyrimidines : A study by Rahmani et al. (2018) discussed the efficient synthesis of pyridine-pyrimidines, including pyrazolo[1,5-a]pyrimidine derivatives, using a catalyst under microwave irradiation. This method offers advantages such as easy recovery and reusability of the catalyst (Rahmani et al., 2018).
- Regioselective Synthesis and Theoretical Calculations : Research by Salem et al. (2015) focused on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine and similar compounds. The study also involved theoretical calculations using Density Functional Theory (DFT) to understand the cyclocondensation reactions (Salem et al., 2015).
Antimicrobial and Antiviral Activity
- Antimicrobial Activity of Heterocycles : Abu-Melha (2013) synthesized new heterocycles incorporating pyrazolopyridine moiety, similar to pyrazolo[1,5-a]pyrimidine, and evaluated their antimicrobial properties (Abu-Melha, 2013).
- Synthesis for Antiviral Evaluation : A study by Shamroukh et al. (2007) on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives aimed to test these compounds for antiviral activity, particularly against Herpes Simplex Virus type-1 (HSV-1) (Shamroukh et al., 2007).
Anticancer Activity
- Synthesis and Anticancer Evaluation : Metwally et al. (2016) reported the synthesis of new heterocyclic compounds based on pyrazolo[1,5-a]pyrimidine and evaluated their anticancer activity (Metwally et al., 2016).
- Anti-Breast Cancer Activity : A study by Ghorab et al. (2014) focused on the synthesis of 4-aminoantipyrine-based heterocycles, including pyrazolo[1,5-a]pyrimidine derivatives, and assessed their anti-breast cancer activity (Ghorab et al., 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the production of monoclonal antibodies , suggesting potential targets could be related to cellular growth and metabolism.
Mode of Action
It has been observed to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that the compound may interact with its targets to modulate cellular metabolism and energy production.
Biochemical Pathways
Given its observed effects on glucose uptake and atp production , it may influence pathways related to cellular energy metabolism.
Result of Action
The compound has been observed to suppress cell growth and enhance specific metabolic activities, such as glucose uptake and ATP production . These effects could potentially lead to changes in cellular function and behavior, although the exact molecular and cellular effects would depend on the specific targets and pathways involved.
Properties
IUPAC Name |
2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5S/c1-10-3-4-11(2)25(10)14-5-6-27-16(14)13-7-15-23-9-12(8-22)17(18(19,20)21)26(15)24-13/h3-7,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAANIQOAHYGIIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=C3)N=CC(=C4C(F)(F)F)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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